3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,2,3-triazole-linked triazino [5,6-b]indole-benzene sulfonamide hybrids was synthesized and evaluated for carbonic anhydrase inhibitory activity . Another study reported the first introduction of a tert-butyl group into [1,2,4]triazino [5,6-b]indole and indolo [2,3-b]quinoxaline systems .Scientific Research Applications
Synthesis and Chemical Reactivity
Halocyclization and Cyclization Reactions 3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole and its derivatives have been studied for their halocyclization and regioselective cyclization reactions. Studies demonstrate the synthesis of various halomethyl derivatives through reactions with iodine and bromine, indicating the compound's utility in generating structurally diverse chemical entities. These cyclization reactions lead to products with angular or linear structures, indicating the compound's versatility in chemical synthesis (Rybakova et al., 2016) (Vasˈkevich et al., 2011) (Rybakova et al., 2013).
Antibacterial Activity
Regioselective Synthesis and Antibacterial Properties Research has focused on the regioselective synthesis of derivatives of this compound, exploring its reactivity towards different nucleophilic and electrophilic compounds. Notably, certain synthesized derivatives have shown promising antibacterial activity, highlighting the potential of this compound in developing new antibacterial agents (Bawazir & Alnajjar, 2020).
Biological Activity
Antimicrobial and Herbicidal Applications Synthesis efforts have produced novel fused [1,2,4]triazino[5,6-b]indole derivatives with observed antimicrobial activity, suggesting a potential role in pharmaceutical applications targeting microbial infections. Additionally, some fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles have been synthesized and demonstrated herbicidal effects, indicating a broad spectrum of biological activities for these compounds (Al Osaimi et al., 2017) (Bawazir & Abdel-Rahman, 2020).
Pharmaceutical Development
Synthesis of Bioactive Derivatives The compound and its derivatives have been the focal point in synthesizing bioactive molecules. S-aminoalkylation reactions on thione groups have led to the creation of S-aminoalkyl derivatives with potential antihypoxic and antisurditant effects, which are promising for the development of new pharmaceuticals (Lopatik et al., 2021).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
It’s worth noting that indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests a broad spectrum of interactions with its targets, leading to a variety of changes at the molecular level .
Biochemical Pathways
It’s known that indole derivatives can significantly influence various biological processes, including cell respiration, dna/rna synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
It’s known that indole derivatives can inhibit cancer cell proliferation , suggesting that this compound could potentially have similar effects.
Action Environment
It’s worth noting that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
Biochemical Analysis
Biochemical Properties
It is known that this compound has been used in pharmaceutical testing .
Cellular Effects
It is known that this compound has been used in pharmaceutical testing .
Molecular Mechanism
It is known that this compound has been used in pharmaceutical testing .
Temporal Effects in Laboratory Settings
It is known that this compound has been used in pharmaceutical testing .
Dosage Effects in Animal Models
It is known that this compound has been used in pharmaceutical testing .
Metabolic Pathways
It is known that this compound has been used in pharmaceutical testing .
Transport and Distribution
It is known that this compound has been used in pharmaceutical testing .
Subcellular Localization
It is known that this compound has been used in pharmaceutical testing .
Properties
IUPAC Name |
3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N6O2S/c21-20(22)8-5-6-11(15-7-8)23-14-17-13-12(18-19-14)9-3-1-2-4-10(9)16-13/h1-7H,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHVDDEDBDVDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SC4=NC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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